molecular formula C15H14ClNO2 B186090 N-(3-chlorophenyl)-4-ethoxybenzamide CAS No. 346692-88-4

N-(3-chlorophenyl)-4-ethoxybenzamide

Cat. No. B186090
CAS RN: 346692-88-4
M. Wt: 275.73 g/mol
InChI Key: IJHCZFAEEFQFRI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxybenzamide, also known as Efaroxan, is a chemical compound that belongs to the class of benzamides. It was first synthesized in the 1980s and since then has been studied for its potential therapeutic applications.

Scientific Research Applications

N-(3-chlorophenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and endocrinology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension.

Mechanism of Action

N-(3-chlorophenyl)-4-ethoxybenzamide acts as an alpha-2 adrenergic receptor antagonist, which means that it blocks the action of the neurotransmitter norepinephrine at these receptors. This leads to an increase in the release of other neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of type 2 diabetes mellitus and hypertension. In animal models, N-(3-chlorophenyl)-4-ethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity, and to reduce blood pressure.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its well-defined chemical structure, high purity, and stability. However, N-(3-chlorophenyl)-4-ethoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-ethoxybenzamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of type 2 diabetes mellitus and hypertension. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-ethoxybenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-ethoxybenzamide involves the reaction of 3-chloroaniline with 4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-ethoxybenzamide in its pure form.

properties

CAS RN

346692-88-4

Product Name

N-(3-chlorophenyl)-4-ethoxybenzamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)

InChI Key

IJHCZFAEEFQFRI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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